molecular formula C11H13NO3 B12916115 6-Oxocyclohexa-1,3-dien-1-yl pyrrolidine-3-carboxylate

6-Oxocyclohexa-1,3-dien-1-yl pyrrolidine-3-carboxylate

Cat. No.: B12916115
M. Wt: 207.23 g/mol
InChI Key: VPGUFXZOAWKEEH-UHFFFAOYSA-N
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Description

6-Oxocyclohexa-1,3-dien-1-yl pyrrolidine-3-carboxylate is a complex organic compound that features a pyrrolidine ring fused with a cyclohexa-1,3-dien-1-yl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxocyclohexa-1,3-dien-1-yl pyrrolidine-3-carboxylate typically involves multicomponent reactions. One common method includes the cycloaddition of an azomethine ylide generated from acenaphthenequinone and sarcosine with a dipolarophile . The reaction is usually carried out in ethanol at reflux temperature without the need for a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Oxocyclohexa-1,3-dien-1-yl pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted pyrrolidine compounds .

Scientific Research Applications

6-Oxocyclohexa-1,3-dien-1-yl pyrrolidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Oxocyclohexa-1,3-dien-1-yl pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxocyclohexa-1,3-dien-1-yl pyrrolidine-3-carboxylate stands out due to its unique combination of a cyclohexa-1,3-dien-1-yl group and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold in drug discovery and other scientific research applications .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

(6-oxocyclohexa-1,3-dien-1-yl) pyrrolidine-3-carboxylate

InChI

InChI=1S/C11H13NO3/c13-9-3-1-2-4-10(9)15-11(14)8-5-6-12-7-8/h1-2,4,8,12H,3,5-7H2

InChI Key

VPGUFXZOAWKEEH-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)OC2=CC=CCC2=O

Origin of Product

United States

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